An In-Depth Technical Guide to 3-Chloro-2-fluoroanisole: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3-Chloro-2-fluoroanisole: Properties, Synthesis, and Applications
Foreword
In the landscape of modern organic synthesis, the utility of a molecule is often defined by the nuanced interplay of its constituent functional groups. 3-Chloro-2-fluoroanisole is a paragon of such molecular design. As a halogenated aromatic ether, it presents a unique constellation of steric and electronic properties, rendering it a highly valuable building block for the synthesis of complex molecular architectures. The strategic positioning of its chloro, fluoro, and methoxy substituents offers a versatile platform for selective chemical modifications, a feature of paramount importance in the fields of pharmaceutical and agrochemical development. This guide is intended for the discerning researcher and drug development professional, providing a comprehensive technical overview of 3-Chloro-2-fluoroanisole, from its fundamental physicochemical properties to its synthesis and key applications.
Core Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic characteristics is the bedrock upon which its successful application is built. These properties not only confirm its identity and purity but also dictate its behavior in various chemical environments.
Physicochemical Properties
The macroscopic properties of 3-Chloro-2-fluoroanisole are critical for its handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 261762-56-5 | [1][2] |
| Molecular Formula | C₇H₆ClFO | [1][2] |
| Molecular Weight | 160.57 g/mol | [1][2] |
| Appearance | Light yellow liquid | [2] |
| Boiling Point | ~197 °C | [2] |
| Density | ~1.239 g/cm³ | [2] |
| Flash Point | ~73.2 °C | [3] |
| LogP | 3.07 | [3] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis provides an unambiguous fingerprint of 3-Chloro-2-fluoroanisole. While a dedicated spectral database is the gold standard, the expected features can be reliably predicted based on the analysis of analogous structures and foundational spectroscopic principles.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (approximately δ 7.0-7.4 ppm) due to the coupling of the three aromatic protons with each other and with the fluorine atom. The methoxy group should appear as a singlet at around δ 3.9 ppm.
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¹³C NMR Spectroscopy : The carbon NMR spectrum will display seven distinct signals. The carbon atom bonded to the fluorine will exhibit a large ¹J(C-F) coupling constant, a characteristic feature of fluoroaromatic compounds. The chemical shifts of the aromatic carbons will be influenced by the inductive and mesomeric effects of the three different substituents.
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¹⁹F NMR Spectroscopy : A singlet in the ¹⁹F NMR spectrum will confirm the presence of the single fluorine atom.
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Infrared (IR) Spectroscopy : The IR spectrum will be characterized by several key absorption bands. These include C-H stretching of the aromatic ring (~3000-3100 cm⁻¹) and the methoxy group (~2850-3000 cm⁻¹), C=C stretching of the aromatic ring (~1400-1600 cm⁻¹), C-O stretching of the ether (~1250 cm⁻¹), C-F stretching (~1100-1200 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).
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Mass Spectrometry (MS) : The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 160.0091.[4] A prominent M+2 peak with an intensity of approximately one-third of the M⁺ peak will be observed, which is the characteristic isotopic signature of a molecule containing one chlorine atom.
Synthesis and Chemical Reactivity
The synthetic accessibility and predictable reactivity of 3-Chloro-2-fluoroanisole are central to its utility as a chemical intermediate.
A Validated Synthetic Protocol
A robust, multi-step synthesis starting from 2,4-dichloro-3-fluoronitrobenzene is a well-documented route to 3-Chloro-2-fluoroanisole.[1] The causality of this pathway is rooted in a sequence of reliable and high-yielding transformations.
Experimental Protocol:
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Nucleophilic Aromatic Substitution: To a solution of 2,4-dichloro-3-fluoronitrobenzene in methanol, a solution of sodium methoxide in methanol is added dropwise. The reaction mixture is heated to 40-50 °C for 2 hours. The regioselectivity of this step is governed by the activating effect of the nitro group.
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Reduction of the Nitro Group: The crude product from the previous step is subjected to catalytic hydrogenation using a Raney nickel catalyst in an autoclave under a hydrogen atmosphere (10-15 bar) at 40-50 °C for 4 hours.
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Diazotization: The resulting mixture of anilines is dissolved in 20% sulfuric acid and cooled to -5 to 5 °C. A solution of sodium nitrite is then added slowly to form the corresponding diazonium salts.
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Deamination: The diazonium salt solution is then subjected to a deamination reaction, which removes the diazonium group and replaces it with a hydrogen atom, to yield the final product, 3-Chloro-2-fluoroanisole.
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Purification: The crude product is purified by vapor distillation to yield 3-Chloro-2-fluoroanisole with a purity of ≥98%.[1]
Self-Validating System: The progress of the reaction can be monitored at each stage using High-Performance Liquid Chromatography (HPLC) to ensure the consumption of starting materials and the formation of the desired intermediates and final product.[1]
Diagram of Synthetic Workflow:
Caption: Multi-step synthesis of 3-Chloro-2-fluoroanisole.
Key Chemical Reactions
The reactivity of 3-Chloro-2-fluoroanisole is a complex interplay of the directing and activating/deactivating effects of its substituents.
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Electrophilic Aromatic Substitution (EAS): The methoxy group is a strong activating group and directs electrophiles to the ortho and para positions. However, the positions ortho to the methoxy group are sterically hindered. Therefore, electrophilic substitution is most likely to occur at the position para to the methoxy group. The fluorine and chlorine atoms are deactivating but also ortho, para-directing.
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Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine and chlorine atoms makes the aromatic ring susceptible to nucleophilic attack, particularly at the carbon atoms to which they are attached.[5] The fluorine atom is generally a better leaving group than chlorine in SNAr reactions.[6]
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Metal-Catalyzed Cross-Coupling Reactions: The carbon-chlorine bond provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings.[7] These reactions are powerful tools for the formation of new carbon-carbon bonds, enabling the synthesis of more complex molecules.
Diagram of Reactivity Pathways:
Caption: Key reactivity pathways of 3-Chloro-2-fluoroanisole.
Applications in Drug Discovery and Development
The unique structural features of 3-Chloro-2-fluoroanisole make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][8]
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Pharmaceutical Synthesis: The presence of both chlorine and fluorine atoms allows for differential reactivity and the introduction of these halogens into drug candidates can significantly modulate their pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability and binding affinity, while chlorine provides a site for further molecular elaboration through cross-coupling reactions.[8]
-
Agrochemicals: In the agrochemical industry, the specific substitution pattern of this molecule can be incorporated into novel pesticides and herbicides to enhance their efficacy and selectivity.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
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Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
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Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
3-Chloro-2-fluoroanisole is a synthetically versatile building block with a unique combination of functional groups that make it highly valuable in the design and synthesis of novel chemical entities. Its well-defined physicochemical and spectroscopic properties, coupled with established synthetic routes and predictable reactivity, provide a solid foundation for its application in research and development. For the medicinal and agricultural chemist, 3-Chloro-2-fluoroanisole represents a key tool for the strategic introduction of halogen and methoxy functionalities, enabling the exploration of new chemical space and the development of next-generation bioactive molecules.
References
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Exploring the Chemical Properties and Synthesis of 3-Chloro-2-fluoroanisole - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
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The Role of 3-Chloro-2-fluoroanisole in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
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15.4: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])
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Cross-coupling reaction - Wikipedia. (URL: [Link])
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3-chloro-2-fluoroanisole (C7H6ClFO) - PubChemLite. (URL: [Link])
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(PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (URL: [Link])
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Nucleophilic aromatic substitution - Wikipedia. (URL: [Link])
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nucleophilic aromatic substitutions - YouTube. (URL: [Link])
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3-Chloroanisole | C7H7ClO | CID 17833 - PubChem. (URL: [Link])
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3-Fluoroanisole | C7H7FO | CID 9975 - PubChem. (URL: [Link])
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Cross-Coupling Reactions | NROChemistry. (URL: [Link])
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3-Chloro-2-fluoroanisole | CAS#:261762-56-5 | Chemsrc. (URL: [Link])
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